molecular formula C10H8O4 B3036625 (2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid, E CAS No. 38489-70-2

(2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid, E

Cat. No.: B3036625
CAS No.: 38489-70-2
M. Wt: 192.17 g/mol
InChI Key: NWSIULATLGKZGF-SNAWJCMRSA-N
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Description

(2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids These compounds are characterized by a phenyl group attached to a three-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid typically involves the condensation of 1,3-benzodioxole with an appropriate aldehyde, followed by an aldol condensation reaction. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an aqueous or alcoholic medium.

Industrial Production Methods

In industrial settings, the production of (2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid may involve more efficient catalytic processes to increase yield and reduce costs. These methods may include the use of metal catalysts and optimized reaction conditions to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated compounds, amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which (2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid exerts its effects involves interactions with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors to modulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic acid: A structurally similar compound with a phenyl group attached to a three-carbon chain.

    Coumaric acid: Another phenylpropanoid with similar chemical properties.

Uniqueness

(2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid is unique due to the presence of the 1,3-benzodioxole moiety, which imparts distinct chemical and biological properties

Biological Activity

Introduction

(2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid, commonly referred to as benzo[d][1,3]dioxol-4-yl acrylic acid , is an organic compound notable for its unique structure and potential biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its anti-inflammatory, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of (2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid is C10H8O4C_{10}H_{8}O_{4}, with a molecular weight of approximately 192.17 g/mol . Its structure includes a prop-2-enoic acid backbone and a benzodioxole moiety which is crucial for its biological activity.

PropertyValue
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
IUPAC Name3-(1,3-benzodioxol-4-yl)prop-2-enoic acid
Canonical SMILESC1OC2=CC=CC(=C2O1)C=CC(=O)O

Anti-inflammatory Effects

Research indicates that (2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid exhibits significant anti-inflammatory properties. Studies have shown that it can reduce inflammation markers in various biological systems. For instance, it has been demonstrated to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several pathogenic organisms. In vitro studies indicate that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) comparable to established antibiotics . The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

(2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid has been evaluated for its antioxidant properties. It demonstrates the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various chronic diseases.

The biological activities of (2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid are attributed to its interactions at the molecular level:

  • Anti-inflammatory Mechanism : The compound likely inhibits key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), thus reducing the synthesis of inflammatory mediators.
  • Antimicrobial Mechanism : Its structural features allow it to penetrate bacterial membranes effectively and disrupt essential cellular processes.
  • Antioxidant Mechanism : The presence of the benzodioxole moiety enhances its electron-donating ability, enabling it to neutralize free radicals efficiently.

Case Studies

Several studies have focused on the biological effects of (2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid:

  • Study on Inflammation : A recent study published in a peer-reviewed journal demonstrated that treatment with this compound significantly reduced edema in animal models of inflammation.
  • Antimicrobial Efficacy : A comparative analysis showed that this compound displayed superior antimicrobial activity against Gram-positive bacteria compared to similar compounds lacking the benzodioxole structure .
  • Oxidative Stress Reduction : In a controlled experiment, cells treated with (2E)-3-(2H-1,3-Benzodioxol-4-yl)prop-2-enoic acid exhibited reduced levels of lipid peroxidation products compared to untreated controls.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-4-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-9(12)5-4-7-2-1-3-8-10(7)14-6-13-8/h1-5H,6H2,(H,11,12)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSIULATLGKZGF-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=CC=CC(=C2O1)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 2,3-methylenedioxycinnamate (3.40 g) in methanol (25 mL) and water (5 mL) was treated with a solution of potassium hydroxide (4.3 g) in water (25 mL). The mixture was stirred overnight at room temperature before being concentrated in vacuo to half its original volume. The concentrate was then acidified with concentrated HCl to give 2,3-methylenedioxycinnamic acid as a colourless solid (2.81 g, 95%) which was collected by filtration and dried overnight under a vacuum.
Name
ethyl 2,3-methylenedioxycinnamate
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.